molecular formula C11H22ClNO4 B6354169 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride CAS No. 1214020-89-9

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride

Cat. No.: B6354169
CAS No.: 1214020-89-9
M. Wt: 267.75 g/mol
InChI Key: LEJZDFOKARQPMF-UHFFFAOYSA-N
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Description

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxane ring, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring is synthesized through the reaction of appropriate diols with formaldehyde under acidic conditions.

    Coupling with Pentanoic Acid: The dioxane derivative is then coupled with pentanoic acid using esterification or amidation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxan-2-one: Shares the dioxane ring structure but differs in functional groups.

    2,2-Dimethyl-1,3-dioxan-5-amine: Another dioxane derivative with an amino group at a different position.

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains a dioxane ring attached to a benzaldehyde moiety.

Uniqueness

2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride is unique due to its specific combination of functional groups and the presence of the dioxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.ClH/c1-11(2)6-15-9(16-7-11)5-3-4-8(12)10(13)14;/h8-9H,3-7,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJZDFOKARQPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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